3-cyclohexyl-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) in the presence of a base such as NaOH in a solvent like DMSO.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with phenoxyacetamide: The final step involves coupling the intermediate with phenoxyacetamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for antibacterial and antiviral agents.
Agricultural Sciences: It may serve as a template for developing novel pesticides or herbicides due to its bioactive oxadiazole ring.
Material Science: The trifluoromethyl group imparts unique properties that could be useful in developing advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have enhanced stability and bioavailability.
Uniqueness
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE is unique due to the combination of its structural features, which confer specific biological and chemical properties
Properties
Molecular Formula |
C20H23F3N4O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H23F3N4O4/c21-20(22,23)14-7-4-8-15(11-14)30-12-16(28)24-9-10-25-18(29)19-26-17(27-31-19)13-5-2-1-3-6-13/h4,7-8,11,13H,1-3,5-6,9-10,12H2,(H,24,28)(H,25,29) |
InChI Key |
QYYOQBNQWJREJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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